BenchChemオンラインストアへようこそ!

URAT1 inhibitor 7

URAT1 inhibition urate transport gout pharmacology

URAT1 inhibitor 7 (compound 10f) delivers sub‑50 nM URAT1 antagonism (IC₅₀ 12 nM) with exceptional human liver microsomal stability (<13 µL/min/mg), enabling extended 48–72‑hour urate uptake experiments without media replenishment. Its well‑characterized CYP2C9 inhibition (IC₅₀ 4.2 µM) makes it a reliable reference for drug‑drug interaction modeling. Unlike less stable or hepatotoxic alternatives (e.g., benzbromarone), this compound ensures reproducible target engagement and metabolic predictability. Ideal for hyperuricemia model validation, SAR exploration, and benchmarking novel URAT1 inhibitors.

Molecular Formula C19H10ClFN4O3S
Molecular Weight 428.8 g/mol
Cat. No. B8498182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURAT1 inhibitor 7
Molecular FormulaC19H10ClFN4O3S
Molecular Weight428.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)C#N
InChIInChI=1S/C19H10ClFN4O3S/c20-17-8-15(3-1-12(17)9-22)28-18-5-4-16(7-13(18)10-23)29(26,27)25-19-6-2-14(21)11-24-19/h1-8,11H,(H,24,25)
InChIKeyABKCBHGHCYFDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





URAT1 Inhibitor 7: Product-Specific Scientific Baseline for Gout and Hyperuricemia Research


URAT1 inhibitor 7 (CAS 1632002-28-8), also designated as compound 10f, is a potent small-molecule antagonist of the human urate transporter 1 (URAT1/SLC22A12) with a reported inhibitory concentration (IC₅₀) of 12 nM in cell-based urate uptake assays . Its molecular formula is C₁₉H₁₀ClFN₄O₃S (molecular weight 428.82 g/mol) . The compound is chemically defined as 4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide and belongs to the benzenesulfonamide chemotype . It exhibits high microsomal stability in human liver microsomes (HLM <13 µL/min/mg) and demonstrates moderate inhibition of cytochrome P450 2C9 (CYP2C9 IC₅₀ = 4.2 µM) . The compound is intended exclusively for laboratory research applications in the study of hyperuricemia, gout pathophysiology, and renal urate handling mechanisms .

Why URAT1 Inhibitor 7 Cannot Be Substituted with Generic Lesinurad, Verinurad, or Dotinurad


URAT1 inhibitors form a therapeutically diverse class with marked differences in primary target potency, off‑target enzyme inhibition profiles, and metabolic stability that preclude simple interchangeability in research settings [1]. For example, lesinurad (IC₅₀ ≈ 3.4–54 µM) exhibits substantially lower URAT1 affinity than verinurad (IC₅₀ ≈ 25 nM) or dotinurad (IC₅₀ ≈ 37 nM), while benzbromarone (IC₅₀ ≈ 0.2–0.3 µM) carries a high risk of hepatotoxicity linked to its metabolic activation and potent CYP2C9 inhibition (Ki = 19.3 nM) [1][2][3]. URAT1 inhibitor 7 occupies a distinct position within this continuum: it combines sub‑50 nM URAT1 potency with moderate CYP2C9 liability (IC₅₀ = 4.2 µM) and excellent human liver microsomal stability (HLM <13 µL/min/mg), enabling experimental designs that demand robust target engagement while preserving predictable in vitro metabolic behavior . Consequently, substituting URAT1 inhibitor 7 with a less potent or metabolically divergent analog would fundamentally alter the pharmacological parameters of a study, undermining reproducibility and mechanistic interpretation.

Quantitative Differentiation of URAT1 Inhibitor 7 Against Approved and Investigational URAT1 Blockers


URAT1 Inhibitory Potency: 12 nM IC₅₀ Places URAT1 Inhibitor 7 Among the Most Potent Small-Molecule URAT1 Antagonists

URAT1 inhibitor 7 inhibits human URAT1‑mediated [¹⁴C]urate uptake with an IC₅₀ of 12 nM, a value that is 2‑fold more potent than verinurad (IC₅₀ = 25 nM), approximately 3‑fold more potent than dotinurad (IC₅₀ = 37.2 nM), and over 500‑fold more potent than lesinurad (IC₅₀ = 6.94 µM in wild‑type hURAT1) [1][2]. This potency advantage is preserved when assay conditions are normalized for cell line and detection method; for instance, both URAT1 inhibitor 7 and verinurad were evaluated in HEK293 cells expressing recombinant hURAT1 [1]. The 12 nM IC₅₀ of URAT1 inhibitor 7 is comparable to the high‑affinity binding observed for the potent but hepatotoxic comparator benzbromarone (IC₅₀ ≈ 0.2–0.3 µM in MDCK‑URAT1 cells) while lacking the structural alerts associated with benzbromarone‑induced mitochondrial toxicity [3].

URAT1 inhibition urate transport gout pharmacology

Human Liver Microsomal Stability: URAT1 Inhibitor 7 Demonstrates Superior Metabolic Stability (HLM <13 µL/min/mg) Relative to Benzbromarone and Lesinurad

URAT1 inhibitor 7 exhibits intrinsic clearance in human liver microsomes (HLM) of <13 µL/min/mg, a value that predicts a low hepatic extraction ratio and extended in vitro half‑life . By contrast, benzbromarone undergoes extensive CYP2C9‑mediated metabolism and is susceptible to bioactivation to reactive quinone metabolites, a liability that has been linked to clinical hepatotoxicity [1][2]. Lesinurad, while less hepatotoxic, displays moderate microsomal stability (HLM Clint ≈ 38 µL/min/mg in reported studies), and verinurad’s metabolic stability is confounded by its species‑dependent CYP inhibition profile [3][4]. The <13 µL/min/mg HLM value for URAT1 inhibitor 7 is among the lowest reported for benzenesulfonamide‑based URAT1 inhibitors, supporting its utility in long‑duration in vitro assays without the need for continuous compound replenishment .

metabolic stability hepatic clearance in vitro ADME

CYP2C9 Inhibition Profile: URAT1 Inhibitor 7 Offers a Well‑Characterized Moderate Inhibition (IC₅₀ = 4.2 µM) That Differs from Both Potent CYP2C9 Inhibitors (Benzbromarone) and Clean URAT1‑Selective Agents (Verinurad)

URAT1 inhibitor 7 inhibits recombinant CYP2C9 with an IC₅₀ of 4.2 µM, a value that is approximately 220‑fold higher (i.e., weaker inhibition) than the CYP2C9 inhibitory constant of benzbromarone (Ki = 19.3 nM) but considerably lower (i.e., stronger inhibition) than the CYP2C9 IC₅₀ of verinurad (≥14.5 µM) [1]. Lesinurad is generally regarded as a weak CYP2C9 inhibitor (IC₅₀ >30 µM) [2]. This intermediate CYP2C9 liability positions URAT1 inhibitor 7 as a useful tool compound for studying the interplay between URAT1 blockade and CYP2C9‑mediated drug‑drug interactions without the confounding hepatotoxic signals associated with benzbromarone .

CYP2C9 inhibition drug-drug interactions off‑target pharmacology

In Vivo Urate‑Lowering Efficacy in Hyperuricemic Animal Models: URAT1 Inhibitor 7 Reduces Serum Uric Acid and Enhances Urinary Urate Excretion Without Overt Renal or Hepatic Toxicity

In hyperuricemic mouse models, oral administration of URAT1 inhibitor 7 significantly lowered serum uric acid levels and increased urinary urate excretion, with no notable renal or hepatic toxicity observed in treated animals . These findings are consistent with the compound’s in vitro potency and metabolic stability profile. By comparison, lesinurad requires co‑administration with a xanthine oxidase inhibitor (e.g., allopurinol) to achieve clinically meaningful urate lowering in humans due to its modest URAT1 potency and compensatory upregulation of other urate transporters [1]. Benzbromarone, while effective as a monotherapy, is withdrawn or restricted in many markets due to hepatotoxicity concerns [2]. The in vivo data for URAT1 inhibitor 7 suggest that it can serve as a stand‑alone tool for probing URAT1‑dependent urate handling in preclinical models without the confounding need for combination therapy or the risk of acute toxicity.

in vivo efficacy urate excretion hyperuricemia model

Structural and Scaffold Differentiation: URAT1 Inhibitor 7 Represents a Benzenesulfonamide Chemotype Distinct from Approved URAT1 Inhibitors

URAT1 inhibitor 7 is a benzenesulfonamide derivative containing a 3‑chloro‑4‑cyanophenoxy motif and a 5‑fluoropyridin‑2‑yl sulfonamide moiety, a scaffold that is structurally distinct from the benzofuran‑based lesinurad, the naphthalene‑derived verinurad, and the benzothiazole‑containing dotinurad [1][2]. This scaffold divergence has potential implications for resistance profiles and off‑target binding: URAT1 mutations that confer resistance to one chemotype (e.g., F365Y in lesinurad binding) may not equally affect URAT1 inhibitor 7, as demonstrated by the differential sensitivity of URAT1 point mutants to various inhibitors [3][4]. For investigators studying URAT1 structure‑function relationships or screening for resistance‑breaking compounds, the unique chemical scaffold of URAT1 inhibitor 7 provides a valuable orthogonal tool.

chemical scaffold structure-activity relationship benzenesulfonamide

Optimal Use Cases for URAT1 Inhibitor 7 in Gout and Hyperuricemia Research Pipelines


In Vitro Urate Uptake Assays Requiring Sustained URAT1 Blockade over Extended Incubation Periods

The combination of 12 nM URAT1 potency and HLM <13 µL/min/mg makes URAT1 inhibitor 7 particularly well‑suited for 48–72‑hour urate uptake experiments in HEK293‑URAT1 or MDCK‑URAT1 cell lines. The compound’s low microsomal clearance minimizes the need for media changes or re‑dosing, thereby reducing experimental manipulation and improving reproducibility. This is in contrast to less stable URAT1 inhibitors (e.g., benzbromarone) that require more frequent replenishment to maintain target engagement [1].

Drug‑Drug Interaction Studies Focused on CYP2C9‑Mediated Metabolism

With a well‑defined CYP2C9 IC₅₀ of 4.2 µM , URAT1 inhibitor 7 can be used as a reference compound for assessing CYP2C9‑dependent drug‑drug interactions in primary hepatocyte cultures or human liver microsome preparations. Its intermediate CYP2C9 liability permits researchers to model scenarios where URAT1 inhibition is accompanied by mild CYP2C9 suppression, a profile that mimics the pharmacology of certain uricosuric agents in development [2].

Preclinical Hyperuricemia Model Validation of URAT1‑Dependent Urate Lowering

In vivo studies in hyperuricemic mice have confirmed that URAT1 inhibitor 7 reduces serum uric acid and promotes urinary urate excretion without overt toxicity . This positions the compound as a positive control for validating new animal models of hyperuricemia and for benchmarking the urate‑lowering efficacy of novel URAT1 inhibitors in head‑to‑head in vivo comparisons [3].

Structure‑Activity Relationship (SAR) Studies of Benzenesulfonamide‑Based URAT1 Antagonists

The benzenesulfonamide scaffold of URAT1 inhibitor 7 provides a distinct chemical starting point for SAR exploration. Medicinal chemistry teams can use URAT1 inhibitor 7 as a reference to evaluate modifications that improve metabolic stability, alter CYP inhibition profiles, or overcome resistance conferred by specific URAT1 mutations (e.g., K393R, F365Y) that differentially impact other chemotypes [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for URAT1 inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.